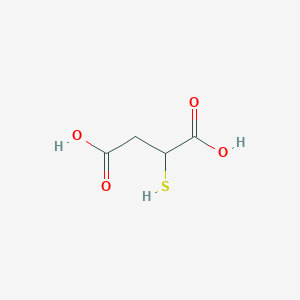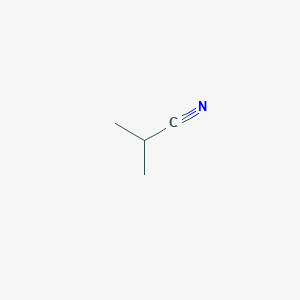
Ácido mercaptosuccínico
Descripción general
Descripción
Mercaptosuccinic acid, also known as thiomalic acid, is a dicarboxylic acid containing a thiol functional group. It is an organosulfur compound with the chemical formula C4H6O4S. This compound is notable for its versatility and stability in both slightly acidic and alkaline solutions, making it a valuable component in various fields such as biology, chemistry, cosmetics, medicine, and nanotechnology .
Mecanismo De Acción
Target of Action
Mercaptosuccinic acid (MS), also known as Thiomalic acid, is a dicarboxylic acid containing a thiol functional group . It is a versatile substance with diverse applications in biology, chemistry, cosmetics, medicine, and nanotechnology .
Mode of Action
MS can serve as an inhibitor for glutathione peroxidase . Glutathione peroxidase is an enzyme that protects the organism from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water. By inhibiting this enzyme, MS can increase the toxicity of substances in cells or tissues .
Biochemical Pathways
It is known that ms can be utilized by microbes as a carbon and energy source for growth This suggests that MS may interact with various catabolic mechanisms within these organisms
Pharmacokinetics
Its chemical, physical, and biological properties, such as stability in slightly acidic and alkaline solutions, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of MS’s action are diverse due to its multifunctional applicability. For instance, in nanotechnology, MS is often used as a capping ligand for nanocrystals . In medicine, MS-silver and MS-gold nanoparticles have shown antimicrobial activity . In cosmetics, MS is widely utilized as a reducing agent .
Action Environment
The action, efficacy, and stability of MS can be influenced by various environmental factors. For example, MS is stable in slightly acidic as well as in alkaline solutions . This suggests that the pH of the environment could influence the action of MS. Additionally, the presence of other substances, such as silver or gold, can enhance the functionality of MS, as seen in its use in nanotechnology and antimicrobial applications .
Aplicaciones Científicas De Investigación
Mercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizing and capping agent in the synthesis of quantum dots and nanocrystals
Biology: It serves as an inhibitor for enzymes like glutathione peroxidase.
Medicine: It is utilized in bioimaging and as a nanocarrier for drug delivery
Industry: It is employed as a reducing agent in cosmetics and as an intermediate in the synthesis of corrosion inhibitors and electroplating agents
Análisis Bioquímico
Biochemical Properties
Mercaptosuccinic acid plays a significant role in biochemical reactions. It can serve as an inhibitor for glutathione peroxidase . The thiol group as well as the two carboxylic groups of Mercaptosuccinic acid contributes to its multifunctional applicability .
Cellular Effects
Mercaptosuccinic acid has various effects on cells and cellular processes. For instance, the toxicity of substances can be increased due to the presence of Mercaptosuccinic acid in the respective cells or tissues .
Molecular Mechanism
At the molecular level, Mercaptosuccinic acid exerts its effects through several mechanisms. It can compete with glutathione for binding to the Sec active site of glutathione peroxidase .
Temporal Effects in Laboratory Settings
In laboratory settings, Mercaptosuccinic acid is stable in slightly acidic as well as in alkaline solutions
Metabolic Pathways
Mercaptosuccinic acid is involved in various metabolic pathways. For instance, it is an intermediate in the synthesis of corrosion inhibitors, soil fumigants, active pharmaceutical ingredients, and electroplating agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mercaptosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, mercaptosuccinic acid is often produced by the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of hydrogen sulfide. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Mercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Alkylated mercaptosuccinic acid derivatives
Comparación Con Compuestos Similares
Thioglycolic acid: Another thiol-containing compound used in similar applications but less stable in acidic conditions.
Mercaptopropionic acid: Similar to mercaptosuccinic acid but with a different carbon chain length.
Dimercaptosuccinic acid: Contains two thiol groups and is used as a chelating agent for heavy metals.
Uniqueness: Mercaptosuccinic acid is unique due to its stability in both slightly acidic and alkaline solutions, which makes it more versatile compared to other thiol-containing compounds. Its dual carboxyl and thiol functional groups also contribute to its wide range of applications in various fields .
Propiedades
IUPAC Name |
2-sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861615 | |
| Record name | (+/-)-Mercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a sulfudic odor; [Merck Index] Light brown solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Thiomalic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
70-49-5 | |
| Record name | (±)-Mercaptosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiomalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercaptosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Mercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94239W5L4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)



